N-ethyl-1-methylpiperidin-4-amine
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Overview
Description
“N-ethyl-1-methylpiperidin-4-amine” is a chemical compound with the molecular formula C8H18N2 . It is used in various fields, including pharmaceutical development and organic synthesis. It is stored at room temperature and in an inert atmosphere .
Molecular Structure Analysis
“N-ethyl-1-methylpiperidin-4-amine” has a molecular weight of 142.24 . The InChI code for this compound is 1S/C8H18N2/c1-3-9-8-4-6-10(2)7-5-8;;/h8-9H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis
“N-ethyl-1-methylpiperidin-4-amine” is a liquid at room temperature . It should be stored in a dark place and under an inert atmosphere .Scientific Research Applications
Safety and Hazards
The safety information for “N-ethyl-1-methylpiperidin-4-amine” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Mode of Action
Generally, compounds like this can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or direct activation
Biochemical Pathways
It’s worth noting that many compounds can affect multiple pathways, and the effects can vary depending on the specific context within the cell
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound, which is the proportion of the compound that enters circulation and can have an active effect
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other compounds can affect how a compound interacts with its targets and how stable it is . .
properties
IUPAC Name |
N-ethyl-1-methylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-8-4-6-10(2)7-5-8/h8-9H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCMPLHRWWWPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(CC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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